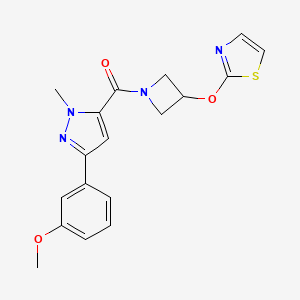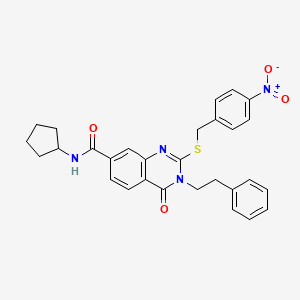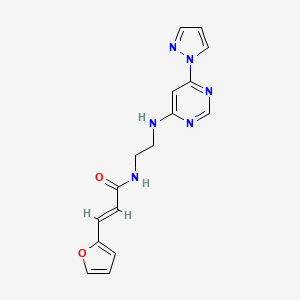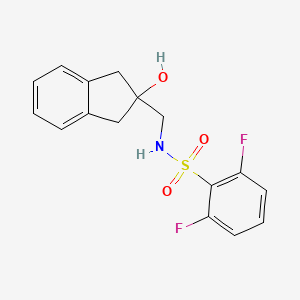![molecular formula C17H18N4O4S2 B2385087 (3-Methylisoxazol-5-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 946287-43-0](/img/structure/B2385087.png)
(3-Methylisoxazol-5-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (3-Methylisoxazol-5-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a complex organic molecule. It contains several functional groups including a methylisoxazole, a benzo[d]thiazole, and a piperazine . The compound is offered by Benchchem for CAS No. 946287-43-0.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives have been synthesized, which combine thiazole and sulfonamide, groups with known antibacterial activity .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. Thiazoles are planar, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Aplicaciones Científicas De Investigación
Antioxidant Activity
Thiazole derivatives, such as those found in this compound, have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Compounds containing a thiazole ring have been reported to have analgesic (pain-relieving) properties . This suggests that our compound could potentially be used in the development of new analgesic drugs.
Anti-inflammatory Activity
Thiazole derivatives also exhibit anti-inflammatory activity . Inflammation is a vital part of the body’s immune response, but it can lead to disease if it becomes chronic. Anti-inflammatory drugs are used to treat conditions like arthritis, asthma, and autoimmune diseases.
Antimicrobial and Antifungal Activity
Thiazole derivatives have been found to have antimicrobial and antifungal properties . This suggests potential applications in the treatment of various bacterial and fungal infections.
Antiviral Activity
Indole derivatives, which are structurally similar to our compound, have been found to have antiviral properties . This suggests that our compound could potentially be used in the development of new antiviral drugs.
Antitumor and Cytotoxic Activity
Compounds containing a thiazole ring have been found to have antitumor and cytotoxic properties . This suggests potential applications in cancer treatment, as these compounds could inhibit the growth of tumor cells or even kill them outright.
Neuroprotective Activity
Thiazole derivatives have been found to have neuroprotective properties . This suggests potential applications in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Diuretic Activity
Finally, compounds containing a thiazole ring have been found to have diuretic properties . Diuretics are drugs that help to expel excess water and salt from the body, and they are used to treat conditions like hypertension and edema.
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as thiazole and isoxazole derivatives, have been reported to exhibit diverse biological activities . They have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been found to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis .
Biochemical Pathways
Thiazole derivatives have been reported to affect various biochemical pathways related to inflammation, pain, microbial infections, viral infections, and cancer .
Result of Action
Thiazole derivatives have been reported to induce cell apoptosis by affecting the balance of pro-apoptotic and anti-apoptotic proteins .
Propiedades
IUPAC Name |
(3-methyl-1,2-oxazol-5-yl)-[4-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S2/c1-11-10-12(25-19-11)16(22)20-6-8-21(9-7-20)17-18-15-13(26-17)4-3-5-14(15)27(2,23)24/h3-5,10H,6-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYGFWKRGJYMTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=CC=C4S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-(dimethylamino)propyl)-1H-benzo[d]imidazol-5-amine trihydrochloride](/img/structure/B2385004.png)
![6-((pyridin-2-ylmethyl)thio)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2385006.png)
![N-[2-Hydroxy-1-[3-(trifluoromethyl)phenyl]ethyl]prop-2-enamide](/img/structure/B2385007.png)
![N-[(1S)-1-cyanopropyl]-2-fluoro-4-hydroxybenzamide](/img/structure/B2385008.png)

![2-(4-Ethoxyphenyl)-1-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2385012.png)



![Allyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride](/img/structure/B2385020.png)
![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2385021.png)
![tert-Butyl 3-oxo-7-azaspiro[4.5]dec-1-ene-7-carboxylate](/img/structure/B2385024.png)

![N-[3-[3-(furan-2-yl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2385027.png)